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Compound of Interest

Compound Name: 2-Bromo-4-butanolide

Cat. No.: B017668 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-

Bromobutyrolactone (also known as α-Bromo-γ-butyrolactone), a vital intermediate in organic

synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental

protocols for data acquisition.

Spectroscopic Data Summary
The structural characterization of 2-Bromobutyrolactone (CAS No: 5061-21-2, Molecular

Formula: C₄H₅BrO₂) is consistently verified through a combination of spectroscopic techniques.

The data presented herein has been compiled from various spectral databases and is

summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 2-Bromobutyrolactone exhibits three distinct proton environments.
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Chemical Shift (δ)

ppm
Multiplicity Integration Assignment

~4.45 Multiplet 2H H-4 (-O-CH₂)

~4.35 Triplet 1H H-2 (-CHBr)

~2.70 Multiplet 2H H-3 (-CH₂-)

¹³C NMR (Carbon NMR) Data

The proton-decoupled ¹³C NMR spectrum shows four unique carbon signals.

Chemical Shift (δ) ppm Assignment

~171.0 C-1 (C=O)

~66.0 C-4 (-O-CH₂)

~43.0 C-2 (-CHBr)

~35.0 C-3 (-CH₂-)

Infrared (IR) Spectroscopy
The IR spectrum highlights the key functional groups present in the molecule. A prominent

feature is the strong absorption from the carbonyl group of the lactone ring.[1]

Wavenumber (cm⁻¹) Intensity
Functional Group

Assignment

~1775 Strong C=O Stretch (γ-lactone)

~2960 Medium C-H Stretch (Aliphatic)

~1180 Strong C-O Stretch (Ester)

~650 Medium C-Br Stretch

Mass Spectrometry (MS)
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Mass spectrometry data reveals the molecular weight and fragmentation pattern of the

molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an

approximate 1:1 ratio, the molecular ion and bromine-containing fragments appear as a pair of

peaks (M+ and M+2) with nearly equal intensity.

m/z (Mass-to-Charge Ratio) Relative Intensity Fragment Assignment

164 / 166 ~1:1 [M]⁺ (Molecular Ion)

85 High [M - Br]⁺

57 High [C₄H₅O]⁺

29 High [C₂H₅]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for liquid

samples like 2-Bromobutyrolactone.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-25 mg of 2-Bromobutyrolactone in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[2] An internal

standard such as tetramethylsilane (TMS) may be added for chemical shift referencing.[2]

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's

magnetic field is "locked" onto the deuterium signal of the solvent. The sample is "shimmed"

by adjusting the homogeneity of the magnetic field to obtain sharp, well-resolved peaks.

¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters

include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8 to

16 scans to improve the signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum to

single lines for each carbon.[3] Due to the low natural abundance of ¹³C, more scans

(typically 128 or more) and a longer acquisition time are required.[3]
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FTIR Spectroscopy Protocol
The Attenuated Total Reflectance (ATR) method is commonly used for liquid samples.

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be subtracted from the sample spectrum.

Sample Application: Place a single drop of neat 2-Bromobutyrolactone directly onto the

surface of the ATR crystal (e.g., diamond or zinc selenide).[4][5]

Data Acquisition: Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.[5]

Multiple scans (e.g., 16 or 32) are co-added to enhance the signal-to-noise ratio.[5]

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or

acetone) after the measurement to prevent cross-contamination.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation: Prepare a dilute solution of 2-Bromobutyrolactone (e.g., 10-100 µg/mL)

in a volatile organic solvent such as dichloromethane or hexane.[6][7] The sample should be

free of particulates.[8]

GC Method:

Injection: Inject 1 µL of the prepared solution into the GC inlet, which is heated to vaporize

the sample (e.g., 250 °C).

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a

capillary column (e.g., a DB-5 type). A temperature program is used to separate

components, for instance, starting at 50 °C and ramping to 250 °C.

MS Method:

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's

ion source, where it is typically ionized by Electron Ionization (EI) at 70 eV.[9]
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Detection: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based

on their mass-to-charge ratio and detected. The instrument scans a mass range (e.g., m/z

20-200) to generate the mass spectrum.

Visualization of Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like 2-Bromobutyrolactone.

Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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